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Compound of Interest

Compound Name: 2-Methyl-5-phenylpentan-2-ol

CAS No.: 2979-70-6

Cat. No.: B3060360

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-
phenylpentan-2-ol

Executive Summary
2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a tertiary alcohol featuring a phenyl-

terminated alkyl chain. Often utilized as a lipophilic building block in the synthesis of fragrances

(e.g., Rosaphen derivatives) and pharmaceutical intermediates (e.g., retinoid antagonists), its

characterization relies on distinguishing the tertiary hydroxyl center from the aromatic tail.

This guide provides a definitive spectroscopic profile, integrating Nuclear Magnetic Resonance

(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) data.[1] The protocols

described herein are designed to validate structural identity and purity in drug development and

fine chemical manufacturing.

Structural Analysis & Synthetic Origin
Understanding the synthesis is crucial for anticipating impurities. The standard industrial route

involves a Grignard reaction, which dictates the likely contaminants (e.g., homocoupling
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products or unreacted ketone).

Synthesis Pathway: The compound is synthesized via the nucleophilic addition of the Grignard

reagent derived from 1-bromo-3-phenylpropane to acetone.

1-Bromo-3-phenylpropane
(Ph-CH2-CH2-CH2-Br)

Grignard Intermediate
(Ph-(CH2)3-MgBr)

Activation
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(CH3)2C=O

H3O+ Workup

Distillation
(bp 99-102°C @ 0.5 mmHg)
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Figure 1: Synthetic pathway for 2-Methyl-5-phenylpentan-2-ol via Grignard addition.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The molecule possesses a

local symmetry at the isopropyl terminus (free rotation makes the methyls equivalent) and a
distinct aromatic region.

Sample Preparation:

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS.

Concentration: ~15 mg in 0.6 mL solvent.

Reference: TMS at 0.00 ppm (
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) and 77.16 ppm (

).

Table 1:

NMR Data (300 MHz,

)

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

7.26 – 7.07 Multiplet (m) 5H Ar-H

Phenyl ring

protons

(Ortho/Meta/Para

overlap).

2.54
Triplet (t,

Hz)
2H

Ph-CH

-

Benzylic protons

(C5). Deshielded

by ring current.

1.70 – 1.54 Multiplet (m) 2H
-CH

-

C4 Methylene

(Middle of chain).

1.49 – 1.37 Multiplet (m) 2H
-CH

-C(OH)

C3 Methylene (

to Hydroxyl).

1.12 Singlet (s) 6H

-C(CH

)

OH

Gem-dimethyl

protons. Sharp

singlet confirms

tertiary nature.

1.30 – 1.60 Broad Singlet 1H -OH

Hydroxyl proton

(Concentration

dependent).
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> Note: Literature values vary slightly based on concentration. The methyl singlet is reported at

1.20 ppm in older patent literature but consistently appears near 1.12–1.20 ppm.

Table 2:

NMR Data (75 MHz,

)

Chemical Shift (

, ppm)
Carbon Type Assignment Structural Context

142.3 Quaternary (C) Ar-C Phenyl attachment

point.

128.5 Methine (CH) Ar-C Aromatic ring.

128.4 Methine (CH) Ar-C Aromatic ring.

125.8 Methine (CH) Ar-C Aromatic ring.

71.1 Quaternary (C) C-OH

Carbinol carbon.

Characteristic of

tertiary alcohols.

43.6
Methylene (CH

)

-CH

-C(OH)
C3 (Beta to alcohol).

36.0
Methylene (CH

)

Ph-CH

-
C5 (Benzylic).

29.4
Methyl (CH

)

-C(CH

)

Gem-dimethyl

carbons.

26.5
Methylene (CH

)

-CH

-

C4 (Gamma to

alcohol).
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Infrared Spectroscopy (FT-IR)
IR analysis is used primarily to confirm the presence of the hydroxyl group and the absence of

carbonyl impurities (from unreacted acetone).

Key Absorption Bands (Neat Film/ATR):

3350–3450 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding).

3020–3080 cm

(Weak): Aromatic C-H stretching (

).

2960, 2925, 2855 cm

(Strong): Aliphatic C-H stretching (

).

1600, 1495, 1450 cm

: Aromatic ring skeletal vibrations (C=C).

1150 cm

: C-O stretching (Tertiary alcohol).

700, 750 cm

: C-H out-of-plane bending (Monosubstituted benzene).

Mass Spectrometry (MS)
For tertiary alcohols, the molecular ion (

) is often weak or absent due to facile dehydration or

-cleavage.
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Ionization Mode: Electron Impact (EI, 70 eV)[1]

Molecular Ion (

): m/z 178 (Trace/Weak).

Base Peak: m/z 91 (Tropylium ion,

) or m/z 59.

Key Fragments:

m/z 163 (

): Loss of methyl group.

m/z 160 (

): Loss of water (Dehydration).

m/z 59 (

):

-cleavage generating the 2-hydroxy-2-propyl cation (

). This is diagnostic for the 2-methyl-2-hydroxy terminus.[2]

Molecular Ion (M+)
m/z 178

Fragment m/z 160
[M - H2O]+

- H2O

Fragment m/z 59
[HOC(CH3)2]+ (Alpha Cleavage)

Cleavage at C2-C3

Fragment m/z 91
[C7H7]+ (Tropylium)

Benzylic Cleavage
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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Experimental Protocol: Purity Assessment
To ensure the material meets pharmaceutical standards (>98% purity), the following HPLC

method is recommended.

Method: Reverse-Phase HPLC

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Phosphoric Acid.

B: Acetonitrile.

Gradient: 50% B to 90% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (Ar ring absorption) and 254 nm.

Retention Time: The tertiary alcohol will elute before the non-polar starting material (1-

bromo-3-phenylpropane) but after simpler benzylic alcohols due to the lipophilic pentyl chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060360/docs#spectroscopic-data-for-2-methyl-5-
phenylpentan-2-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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